2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine
Overview
Description
2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine is an organic compound characterized by the presence of trifluoroethoxy and phenoxy groups attached to an ethylamine backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine typically involves the reaction of 2,2,2-trifluoroethanol with phenol derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield trifluoroacetic acid, while reduction can produce trifluoroethanol .
Scientific Research Applications
2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
- 2,2,2-Trifluoroethanol
- 2,2,2-Trifluoroethylamine
Uniqueness
2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine is unique due to its specific combination of trifluoroethoxy and phenoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in specialized applications .
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6H,4-5,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVNLJOBJVQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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